Welcome to the BenchChem Online Store!
molecular formula C15H14BrNO B8617123 N-[(3-bromophenyl)methyl]-N-methylbenzamide

N-[(3-bromophenyl)methyl]-N-methylbenzamide

Cat. No. B8617123
M. Wt: 304.18 g/mol
InChI Key: VKQAJAHCROAUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06927228B2

Procedure details

9 g (45 mmol) of (3-bromo benzyl)methylamine, 90 ml of THF and 6.9 ml (50 mmol) of triethylamine are introduced into a round-bottomed flask under a stream of nitrogen. 5.7 ml (50 mmol) of benzoyl chloride are added dropwise and the mixture is stirred for one hour. The reaction medium is poured into water and extracted with dichloromethane, and the organic phase is separated out after settling of the phases has taken place, washed with water, dried over magnesium sulfate and evaporated. The residue obtained is purified by chromatography on a column of silica eluded with a mixture of ethyl acetate and heptane (15/85). After evaporation of the solvents, 13.7 g (64%) of the expected product are collected.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[CH2:5]CN.C1COCC1.[CH2:16]([N:18](CC)CC)C.[C:23](Cl)(=[O:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>O>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[CH2:5][N:18]([CH3:16])[C:23](=[O:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
BrC=1C=C(CCN)C=CC1
Name
Quantity
90 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
6.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
5.7 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the organic phase is separated out
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on a column of silica
ADDITION
Type
ADDITION
Details
eluded with a mixture of ethyl acetate and heptane (15/85)
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvents, 13.7 g (64%) of the expected product
CUSTOM
Type
CUSTOM
Details
are collected

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1C=C(CN(C(C2=CC=CC=C2)=O)C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.